3-Fluorobenzhydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps and various strategies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, includes bromofluorination, reduction, ring closure, and protective group manipulation . Similarly, the synthesis of 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines . These methods highlight the complexity and creativity required in the synthesis of fluorinated compounds, which are often sought after for their unique properties in medicinal chemistry.

Molecular Structure Analysis

The molecular structures of compounds related to 3-fluorobenzhydrazide are characterized by the presence of fluorine atoms, which can significantly influence the chemical and physical properties of the molecules. For example, the crystal structure of benzoic acid hydrazone Schiff bases shows a tetragonal space group with hydrogen bonding facilitated by NH and OH groups . The presence of fluorine can also lead to solvatomorphism, as seen in 3-fluorobenzoylaminophenyl 3-fluorobenzoate, where different forms are stabilized by a mix of strong hydrogen bonds and weak intermolecular interactions involving fluorine .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is often explored through various reactions. The organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines is one such reaction, leading to the formation of chiral tetrasubstituted C–F stereocenters with high yields and selectivity . These reactions are crucial for constructing complex molecules with specific stereochemistry, which is often a key factor in the efficacy of pharmaceutical agents.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties due to the electronegativity and small size of the fluorine atom. For example, the Schiff base analogues studied show interesting fluorescence properties and dual emission spectra in certain solvents, which could be useful in the development of fluorescent probes or materials . The density functional theory (DFT) calculations provide insights into the electronic structure and potential reactivity of these molecules, indicating sites suitable for electrophilic attack and coordination with metals . The solvatomorphism observed in 3-fluorobenzoylaminophenyl 3-fluorobenzoate further illustrates the complex interplay of intermolecular forces that can affect the crystalline forms of fluorinated compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Novel Compounds : 3-Fluorobenzhydrazide and its derivatives have been utilized in the synthesis of new compounds. For instance, 3-Fluorophenmetrazine (3-FPM), a derivative, was studied for its synthesis and characterization, highlighting the utility of such compounds in exploring treatment options in various areas, including drug dependence (McLaughlin et al., 2017).

Pharmaceutical Research

- Drug Development and Pharmacokinetics : 3-Fluorobenzhydrazide derivatives have been investigated in pharmaceutical research for potential medical applications. Studies include the development of methods for detecting such compounds in biological samples, essential for both forensic and clinical cases (Grumann et al., 2019).

Antiplasmodial Activity

- Anti-Malarial Research : Derivatives of 3-Fluorobenzhydrazide have shown promise in anti-malarial research. Compounds such as 3-Hydroxy-N'-arylidenepropanehydrazonamides, closely related to 3-Fluorobenzhydrazide, demonstrated potent in vitro antiplasmodial activity against various strains of Plasmodium falciparum (Leven et al., 2014).

Medicinal Chemistry

- Asymmetric Mannich Reaction : In medicinal chemistry, 3-Fluorobenzhydrazide derivatives were used in an organocatalyzed asymmetric Mannich reaction. This process is significant in the synthesis of pharmacophores with applications in medicinal chemistry, highlighting the versatility of 3-Fluorobenzhydrazide in synthetic organic chemistry (Li et al., 2019).

Antitumor Research

- Potential Anticancer Agents : Derivatives of 3-Fluorobenzhydrazide have been synthesized and evaluated as inhibitors of cholinesterases and aggregation of β-amyloid, showing potential as agents for the treatment of Alzheimer's disease. These findings suggest the utility of 3-Fluorobenzhydrazide in the development of novel therapeutic agents (Czarnecka et al., 2017).

Propiedades

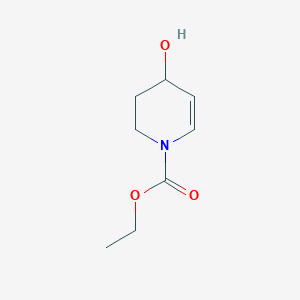

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

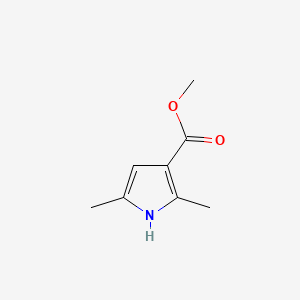

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzhydrazide | |

CAS RN |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)